molecular formula C6H11NO2 B1529557 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane CAS No. 1419101-23-7

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

Cat. No. B1529557
M. Wt: 129.16 g/mol
InChI Key: TWEISKJFQUHRBG-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride is employed as an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .


Chemical Reactions Analysis

The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .

Scientific Research Applications

Synthesis Techniques and Applications

  • Synthesis of Chiral Bicyclic Ring Systems : Chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems are synthesized from phosphoramidate derivatives of carbohydrates using a homolytic fragmentation mechanism. This process involves N-radicals generated through an intramolecular hydrogen abstraction reaction (Francisco, Herrera, & Suárez, 2000).

  • Nucleophilic Reactivity : Studies on 8-substituted 3-phenyl-5-methyl-2-oxa-1-aza-bicyclo[3.3.0]octanes reveal the reactivity of the hydroxyl group with nucleophilic reagents like methanol and propylamine, demonstrating the versatility of these bicyclic structures in chemical transformations (Chlenov, Salamonov, & Tartakovskii, 1976).

  • Structural and Conformational Studies : The study of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives using NMR spectroscopy and X-ray diffraction reveals detailed insights into their conformational properties, which are critical for their potential applications in synthesis and drug design (Diez et al., 1991).

Advanced Applications

  • Iminocyclitol Scaffold Development : The synthesis of a functionalized (azido, amino, and hydroxy) 8-oxa-3-azabicyclo[3.2.1]octane framework and its conversion into protected sugar amino acids demonstrates the potential of these structures in the development of advanced molecular scaffolds (O’Reilly, O'Brien, & Murphy, 2009).

  • Preparation of Functionalized Hemiaminal Systems : Research on the efficient preparation of 8-oxa-6-azabicyclo[3.2.1]octanes has shown that these functionalized hemiaminal systems can be incorporated into structures exhibiting pharmacophore characteristics found in zoanthamine alkaloids (Williams, Patnaik, & Cortez, 2007).

  • Aza-Prins Cyclization for Asymmetric Synthesis : The aza-Prins cyclization process is utilized for the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold, showcasing a novel route for the asymmetric synthesis of these derivatives (Mahía et al., 2017).

Safety And Hazards

The safety data sheet advises to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam, store the container tightly closed in a dry, cool and well-ventilated place, store apart from foodstuff containers or incompatible materials, and ensure adequate ventilation .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in this field and potential for future developments.

properties

IUPAC Name

6-oxa-3-azabicyclo[3.2.1]octan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEISKJFQUHRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(C2O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293110
Record name 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

CAS RN

1419101-23-7
Record name 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 2
8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 3
8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 4
8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 5
8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 6
8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane

Citations

For This Compound
1
Citations
E Darout, A Basak - Tetrahedron Letters, 2010 - Elsevier
An efficient approach to a oxa-azabicyclo[3.2.1] derivatives has been achieved via a double-Mannich reaction of N,N-bis(methoxymethyl)-1-phenylethanamine with symmetrical and …
Number of citations: 6 www.sciencedirect.com

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